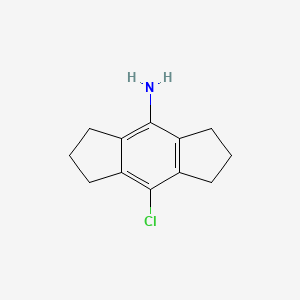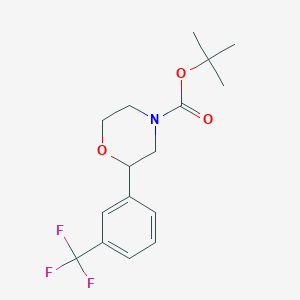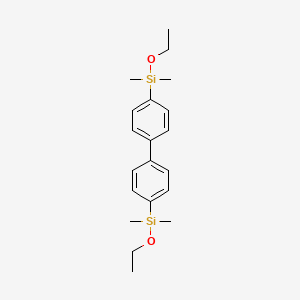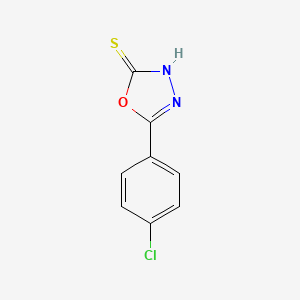
1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene
Descripción general
Descripción
1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene is a useful research compound. Its molecular formula is C10H8BrF3O2 and its molecular weight is 297.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aryne Route to Naphthalenes
1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene is used in the generation of specific phenyllithium intermediates that can be transformed into various compounds. For instance, 1-bromo-4-(trifluoromethoxy)benzene leads to the formation of 1,2-dehydro-4-(trifluoromethoxy)benzene, an aryne intermediate used to synthesize naphthalenes. Such arynes can react with furan to create cycloadducts, which can be further manipulated chemically to yield diverse compounds (Schlosser & Castagnetti, 2001).
Synthesis of Ethers
The compound plays a role in synthesizing ethers such as 1,3-bis(allyloxy)benzene. This synthesis involves the O-allylation of resorcinol with allyl bromide, catalyzed by a phase-transfer catalyst, and can be enhanced using ultrasound irradiation. This method illustrates the potential for efficient and accelerated synthesis of ethers (Selvaraj & Rajendran, 2013).
Trifluoromethoxylation of Aliphatic Substrates
The molecule is relevant in the trifluoromethoxylation of aliphatic substrates. It can be used to generate trifluoromethoxide anions that substitute activated bromides and alkyl iodides, leading to the formation of aliphatic trifluoromethyl ethers. This is a key example of nucleophilic displacement involving the trifluoromethoxy group (Marrec et al., 2010).
Bis-Difluoroalkylated Benzoxepines and 2H-Chromenes Synthesis
It contributes to the development of a method for synthesizing bis-difluoroalkylated benzoxepines and 2H-chromenes. This process features mild conditions, good regioselectivity, and a wide substrate scope, indicating its versatility in organic synthesis (Zhou et al., 2022).
CCR5 Antagonists Synthesis
The compound is used in the synthesis of non-peptide CCR5 antagonists, which are important in the field of medicinal chemistry. This involves reactions with various intermediates to produce bioactive compounds (Cheng De-ju, 2015).
Cross-Coupling Reactions
It's involved in cross-coupling reactions, specifically in the synthesis of palladium(II) complexes. These complexes play a crucial role in Suzuki and Sonogashira cross-coupling reactions, which are pivotal in creating various organic compounds (Deschamps et al., 2007).
Catalytic Oxidative Trifluoromethoxylation
This chemical is used in the catalytic intermolecular allylic C-H trifluoromethoxylation of alkenes, a process that enables the direct formation of allylic trifluoromethoxy derivatives from terminal alkenes. This represents a significant advancement in the field of organic synthesis (Qi et al., 2017).
Propiedades
IUPAC Name |
2-bromo-1-prop-2-enoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-5-15-9-4-3-7(6-8(9)11)16-10(12,13)14/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQVBIUQJJMEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)OC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199808 | |
| Record name | 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200956-16-7 | |
| Record name | 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200956-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
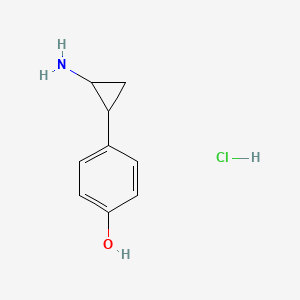
![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)
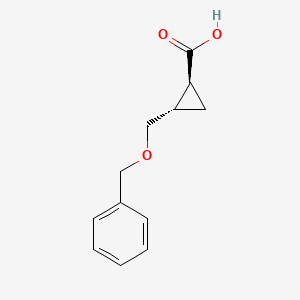

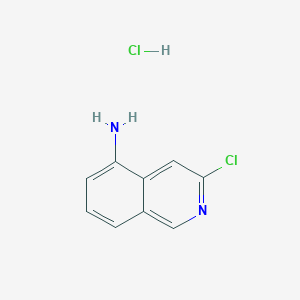
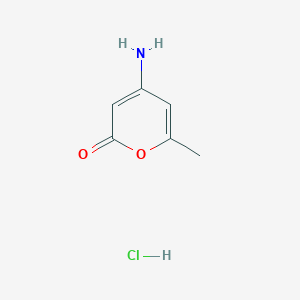
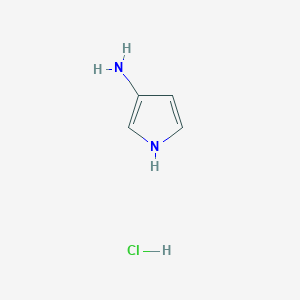
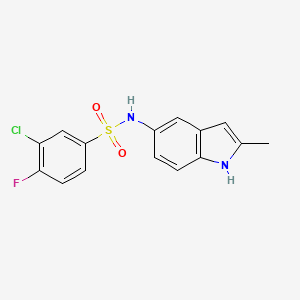

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)
